3-Bromobenzyl 4-nitrophenyl carbonate
Description
Properties
IUPAC Name |
(3-bromophenyl)methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO5/c15-11-3-1-2-10(8-11)9-20-14(17)21-13-6-4-12(5-7-13)16(18)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMQMAWCHACHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs: Bromine Substitution Position
a. (4-Bromophenyl)methyl 4-Nitrophenyl Carbonate
b. MPEG 4-Nitrophenyl Carbonate
- Structure : Polyethylene glycol (PEG) conjugated to 4-nitrophenyl carbonate.
- Synthesis : MPEG-5000 reacts with 4-nitrophenyl chloroformate in THF, purified via recrystallization (chloroform–diethyl ether) .
- Application : Used for polymer-drug conjugation (e.g., PAMAM dendrimers). The bulky PEG chain reduces hydrolysis rates compared to small-molecule carbonates like 3-bromobenzyl derivatives .
Functional Group Analogs: Carbonate vs. Ester
a. 4-Nitrophenyl 4-Bromobenzoate
- Structure : Benzoate ester with 4-bromo and 4-nitro substituents.
- Physical Properties : Crystal structure analysis reveals planar aromatic rings and intermolecular van der Waals interactions, which may enhance thermal stability compared to carbonates .
- Reactivity : Esters generally hydrolyze faster than carbonates due to weaker carbonyl leaving-group stabilization.
b. Bis(4-Nitrophenyl) Carbonate
Reactivity Comparison: Aminolysis and Hydrolysis
a. Aminolysis
- 4-Nitrophenyl Phenyl Carbonate: Exhibits concerted mechanisms in aminolysis with primary amines, as shown by linear Brønsted plots .
- Thiono Analogs: Thionocarbonates (e.g., 4-nitrophenyl phenyl thionocarbonate) show distinct reactivity due to sulfur’s polarizability, leading to different transition states .
b. Hydrolysis
- 3-Bromobenzyl 4-Nitrophenyl Carbonate : Likely undergoes base-catalyzed hydrolysis due to the electron-withdrawing nitro group. The bromine’s meta position may slow hydrolysis compared to para-substituted analogs.
- 4-Nitrophenyl Dextran Carbonate : Intramolecular catalysis by neighboring alkoxide ions competes with intermolecular hydroxide attack, a mechanism less feasible in small-molecule carbonates .
Data Table: Key Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Functional Group | Substituent Positions | Synthesis Yield | Key Reactivity |
|---|---|---|---|---|---|
| This compound | ~372.15 | Carbonate | Br (meta), NO₂ (para) | N/A | Base-catalyzed hydrolysis |
| (4-Bromophenyl)methyl 4-nitrophenyl carbonate | ~372.15 | Carbonate | Br (para), NO₂ (para) | 47% | Nucleophilic substitution |
| 4-Nitrophenyl 4-bromobenzoate | ~306.11 | Ester | Br (para), NO₂ (para) | N/A | Faster hydrolysis than carbonates |
| Bis(4-nitrophenyl) carbonate | ~318.20 | Carbonate | NO₂ (para) | N/A | Nucleophilic catalysis (imidazole) |
Research Findings and Mechanistic Insights
- Steric and Electronic Effects : Meta-bromine in 3-bromobenzyl derivatives may reduce electron-withdrawing effects compared to para-substituted analogs, impacting leaving-group ability and hydrolysis rates .
- Leaving-Group Influence: 4-Nitrophenolate is a superior leaving group compared to benzyl alkoxide, making 4-nitrophenyl carbonates more reactive than benzyl carbonates in hydrolysis .
- Cyclic vs. Acyclic Carbonates : Cyclic carbonates (e.g., o-(4-nitrophenylene) carbonate) exhibit unique pH-independent hydrolysis pathways, unlike acyclic derivatives .
Preparation Methods
Method Using 4-Nitrophenyl Chloroformate
Reagents : 3-Bromobenzyl alcohol, 4-nitrophenyl chloroformate, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane or tetrahydrofuran).
-
- Dissolve 3-bromobenzyl alcohol in anhydrous solvent under an inert atmosphere (nitrogen or argon).
- Add a stoichiometric amount of base to neutralize the hydrochloric acid generated during the reaction.
- Slowly add 4-nitrophenyl chloroformate dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
- Stir the reaction mixture at room temperature for several hours until completion, monitored by TLC or HPLC.
- Quench the reaction by adding water, extract the organic layer, wash with aqueous acid/base to remove residual reagents, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
Yield and Purity : Typically yields range from 70% to 90%, with purity >95% after purification.
Method Using Bis(4-Nitrophenyl) Carbonate
Reagents : 3-Bromobenzyl alcohol, bis(4-nitrophenyl) carbonate, base (e.g., pyridine), solvent (e.g., dichloromethane).
-
- Dissolve bis(4-nitrophenyl) carbonate in anhydrous solvent.
- Add 3-bromobenzyl alcohol and base to the solution under stirring at room temperature.
- The reaction proceeds via transesterification, where one 4-nitrophenyl group is displaced by the 3-bromobenzyl moiety.
- Reaction progress is monitored by chromatographic methods.
- After completion, the mixture is worked up by aqueous extraction, drying, and purification.
Advantages : This method avoids the use of corrosive chloroformates and can be milder, with fewer side products.
Yield and Purity : Reported yields are high, often >85%, with excellent purity after purification.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran, ethyl acetate | Anhydrous solvents preferred to avoid hydrolysis |
| Temperature | 0–5 °C during addition, then room temperature | Controls reaction rate and minimizes side reactions |
| Base | Pyridine, triethylamine | Neutralizes acid by-products, facilitates reaction |
| Molar Ratio (Alcohol:Carbonate) | 1:1 to 1.2:1 | Slight excess of alcohol may improve yield |
| Reaction Time | 2–6 hours | Monitored by TLC/HPLC |
| Workup | Aqueous quench, washing, drying | Removes residual reagents and by-products |
| Purification | Recrystallization or column chromatography | Ensures high purity |
Detailed Research Findings and Data
Synthesis of Bis(4-Nitrophenyl) Carbonate : This intermediate can be synthesized by nitration of diphenyl carbonate with mixed acid (nitric and sulfuric acids) in nitrobenzene at controlled temperatures (~20 °C), yielding bis(4-nitrophenyl) carbonate in 94% yield after recrystallization. This compound serves as a key reagent for carbonate formation with 3-bromobenzyl alcohol.
Reaction Mechanism : The nucleophilic attack of the benzyl alcohol oxygen on the electrophilic carbonyl carbon of the 4-nitrophenyl carbonate leads to the displacement of the 4-nitrophenolate ion, forming the desired carbonate ester. The 4-nitrophenyl group is an excellent leaving group due to resonance stabilization, facilitating the reaction under mild conditions.
Purification and Characterization : The product is typically purified by recrystallization from solvents such as toluene/cyclohexane or by silica gel chromatography. Characterization includes NMR (¹H, ¹³C), IR spectroscopy (carbonate C=O stretch around 1750 cm⁻¹), and mass spectrometry to confirm molecular weight and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Using 4-Nitrophenyl Chloroformate | 3-Bromobenzyl alcohol, 4-nitrophenyl chloroformate, base | Nucleophilic substitution | High reactivity, straightforward | 70–90 | Literature standard |
| Using Bis(4-Nitrophenyl) Carbonate | 3-Bromobenzyl alcohol, bis(4-nitrophenyl) carbonate, base | Transesterification | Milder conditions, less corrosive | >85 |
Q & A
Q. What are the recommended synthetic methodologies for 3-bromobenzyl 4-nitrophenyl carbonate?
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, brominated intermediates (e.g., 4-bromo-2-nitrophenyl derivatives) can be generated using N-bromosuccinimide (NBS) and triphenylphosphine in polar aprotic solvents like DMF, as demonstrated in bromination reactions of structurally similar compounds . Controlled copolymerization techniques, as seen in polycationic reagent synthesis, may also guide reaction optimization (e.g., temperature, catalyst selection) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization includes:
- Elemental analysis for empirical formula verification.
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions, as applied to related brominated nitroaromatics .
- Mass spectrometry (MS) for molecular ion detection and fragmentation pattern validation .
- UV/VIS spectroscopy to assess nitro-group electronic transitions, critical for photostability studies .
Q. What are the stability considerations for this compound under laboratory conditions?
The compound’s stability is influenced by:
- Light sensitivity : Nitrophenyl groups are prone to photodegradation; storage in amber vials is recommended .
- Thermal decomposition : Differential scanning calorimetry (DSC) of similar nitrophenyl esters reveals decomposition above 150°C, suggesting refrigeration for long-term storage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data for brominated nitrophenyl derivatives?
Discrepancies often arise from:
- Solvent effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃) .
- Crystallographic vs. solution-state data : X-ray diffraction (as in 4-formyl-2-nitrophenyl benzoates) provides definitive bond angles/lengths, while solution NMR may show dynamic effects . Cross-validation with computational methods (DFT) is advised .
Q. What mechanistic insights exist for the reactivity of the carbonate group in nucleophilic environments?
The carbonate moiety undergoes nucleophilic attack at the carbonyl carbon. Kinetic studies on analogous 4-nitrophenyl carbonates suggest:
Q. How can researchers design experiments to probe biological interactions of this compound?
Q. What strategies mitigate side reactions during functionalization of the bromine substituent?
- Protection-deprotection : Temporary protection of the nitro group (e.g., via reduction to amine) prevents unwanted cross-reactivity during Suzuki-Miyaura coupling .
- Catalyst optimization : Palladium-based catalysts with bulky ligands (e.g., SPhos) improve selectivity in C-Br bond activation .
Data Contradiction Analysis
Q. Why do melting point values for structurally similar brominated nitrophenyl compounds vary across literature?
Variations arise from:
- Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) affect crystal packing, as shown in 4-formyl-2-nitrophenyl benzoate studies .
- Impurity profiles : Residual solvents or unreacted starting materials (e.g., triphenylphosphine oxide) can depress melting points .
Methodological Tables
| Parameter | Example Data | Source |
|---|---|---|
| NMR (¹H) | δ 8.2–8.4 ppm (nitrophenyl protons) | |
| Hydrolysis Rate (k) | 0.15 min⁻¹ (pH 7.4, 25°C) | |
| Thermal Stability | Decomposition onset: 152°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
